molecular formula C8H6ClFO B14767382 2-Chloro-5-fluoro-4-methylbenzaldehyde

2-Chloro-5-fluoro-4-methylbenzaldehyde

Cat. No.: B14767382
M. Wt: 172.58 g/mol
InChI Key: CODVZUDDDMOUBA-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-methylbenzaldehyde is a halogenated aromatic aldehyde featuring substituents at positions 2 (chloro), 5 (fluoro), and 4 (methyl). This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its substituents influence electronic properties and reactivity. The chloro and fluoro groups are electron-withdrawing, while the methyl group acts as an electron-donating moiety, creating a unique electronic profile for nucleophilic or electrophilic reactions .

Properties

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

IUPAC Name

2-chloro-5-fluoro-4-methylbenzaldehyde

InChI

InChI=1S/C8H6ClFO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3

InChI Key

CODVZUDDDMOUBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluoro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 4-methylbenzaldehyde, followed by selective fluorination and chlorination. The reaction conditions typically include the use of halogenating agents such as chlorine and fluorine gases, along with appropriate catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are carried out in controlled environments to ensure the purity and yield of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Chloro-5-fluoro-4-methylbenzoic acid.

    Reduction: 2-Chloro-5-fluoro-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-fluoro-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical agents and drug candidates.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-methylbenzaldehyde depends on its specific application. In chemical synthesis, it acts as a reactive intermediate, participating in various reactions to form desired products. The presence of halogen atoms enhances its reactivity, allowing it to undergo selective transformations.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below highlights key analogs and their substituent configurations:

Compound Name Substituents Positions Electronic Effects
2-Chloro-5-fluoro-4-methylbenzaldehyde Cl, F, CH₃ 2, 5, 4 Mixed (EWG + EDG)
2-Chloro-5-fluorobenzaldehyde Cl, F 2, 5 Strong EWG
5-Chloro-2,4-difluorobenzaldehyde Cl, F, F 5, 2, 4 Enhanced EWG
2-Fluoro-5-methoxybenzaldehyde F, OCH₃ 2, 5 EDG (methoxy) dominates
5-Chloro-2-trifluoromethylbenzaldehyde Cl, CF₃ 5, 2 Extreme EWG (CF₃)

Key Observations :

  • Electron-Withdrawing vs. Donating Effects : The methyl group in this compound reduces overall electron withdrawal compared to analogs like 5-Chloro-2-trifluoromethylbenzaldehyde, which has a strongly electron-withdrawing trifluoromethyl group .

Physicochemical Properties (Inferred)

Property This compound 5-Chloro-2,4-difluorobenzaldehyde 2-Fluoro-5-methoxybenzaldehyde
Lipophilicity (LogP) ~2.8 (High) ~2.5 ~1.9
Melting Point 85–90°C (estimated) 72–75°C (reported) 60–65°C (estimated)
Solubility Low in water, high in organic solvents Similar Moderate in polar solvents

Notes:

  • The methyl group increases lipophilicity, enhancing membrane permeability in biological systems compared to methoxy or unsubstituted analogs .
  • The difluoro analog’s lower melting point reflects reduced crystallinity due to symmetrical fluorine distribution .

Q & A

Basic: What are the most reliable synthetic routes for 2-Chloro-5-fluoro-4-methylbenzaldehyde, and how do reaction conditions affect yield?

Methodological Answer:
The compound can be synthesized via halogenation or oxidation of precursor aromatic aldehydes. A common approach involves chlorination/fluorination of 4-methylbenzaldehyde derivatives using reagents like thionyl chloride (SOCl₂) in benzene under reflux (4–6 hours), followed by purification via solvent distillation . Reaction temperature and solvent choice significantly impact yield: polar aprotic solvents (e.g., N-methylacetamide) improve halogenation efficiency, while excess SOCl₂ may lead to over-chlorination. Yield optimization requires monitoring reaction progress via TLC or GC-MS to terminate the process at intermediate stages .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substitution patterns. The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while fluorine and chlorine substituents induce distinct splitting patterns in aromatic protons .
  • IR Spectroscopy : A strong C=O stretch (~1700 cm1^{-1}) confirms the aldehyde group. C-Cl and C-F stretches appear at 550–750 cm1^{-1} and 1000–1100 cm1^{-1}, respectively .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (expected m/z: 172.55 for C8_8H6_6ClFO) and fragments like [M-Cl]+^+ .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:
Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at –20°C to prevent aldehyde oxidation. Avoid exposure to moisture, which can hydrolyze the chloro/fluoro substituents. Pre-drying solvents (e.g., molecular sieves) and using stabilizers like BHT (butylated hydroxytoluene) during storage can extend shelf life .

Advanced: How can computational modeling predict regioselectivity in reactions involving this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic/nucleophilic attack sites. For example:

  • Nucleophilic Aromatic Substitution (SNAr) : Fluorine’s strong electron-withdrawing effect directs nucleophiles to the para position relative to the methyl group. Chlorine’s steric hindrance may alter reactivity in crowded systems .
  • Transition State Analysis : Calculate activation energies for competing pathways (e.g., meta vs. para substitution) using software like Gaussian or ORCA. Validate predictions experimentally via 19^{19}F NMR kinetic studies .

Advanced: How to resolve contradictions in reported reaction outcomes when using different catalysts?

Methodological Answer:
Conflicting data often arise from catalyst-specific side reactions. For example:

  • Palladium Catalysts : May promote Suzuki coupling at the chloro position, whereas copper catalysts favor Ullmann-type C–F activation .
  • Controlled Experiments : Design factorial experiments varying catalyst loading, temperature, and solvent polarity. Use HPLC or LC-MS to quantify side products (e.g., dehalogenated byproducts) .
  • Cross-Validation : Compare results with literature using identical conditions (e.g., Li et al., 2007, for acid chloride synthesis ).

Advanced: What strategies mitigate steric hindrance in derivatization of this compound?

Methodological Answer:

  • Protecting Groups : Temporarily protect the aldehyde with acetals or imines to reduce steric bulk during substitutions .
  • Microwave-Assisted Synthesis : Enhances reaction rates in sterically hindered systems (e.g., Knoevenagel condensations) by reducing activation energy .
  • Bulky Ligands : Use phosphine ligands (e.g., P(o-tol)3_3) in cross-coupling reactions to stabilize transition states .

Advanced: How to analyze degradation products of this compound under oxidative conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to H2_2O2_2/UV light or Fe3+^{3+}/H2_2O and monitor via GC-MS. Major products include 2-chloro-5-fluoro-4-methylbenzoic acid (oxidation) and quinone derivatives .
  • Mechanistic Probes : Isotope labeling (18^{18}O) in H2_2O2_2 experiments tracks oxygen incorporation into degradation products .

Advanced: What are the implications of this compound in drug discovery?

Methodological Answer:
The compound serves as a precursor for bioactive molecules:

  • Antimicrobial Agents : Introduce sulfonamide or triazole moieties via click chemistry to target bacterial dihydropteroate synthase .
  • Kinase Inhibitors : Functionalize the aldehyde group with hydrazide linkers to create covalent inhibitors (e.g., for EGFR mutants) .

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